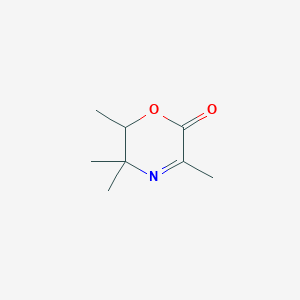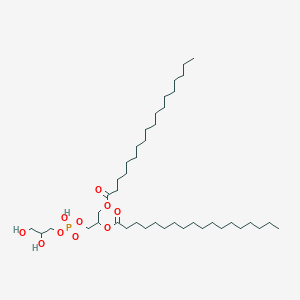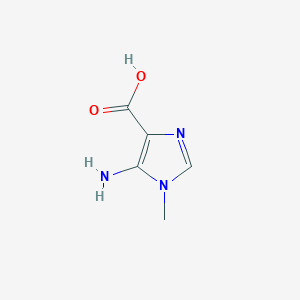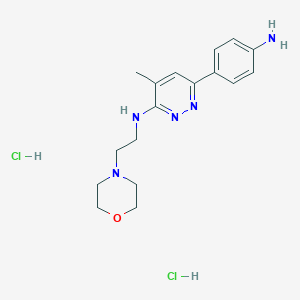
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate is a chemical compound that has significant importance in scientific research. It is commonly known as MPA or Metapramine. This chemical compound has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. The purpose of
Mechanism Of Action
The mechanism of action of MPA is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and anxiety. MPA also acts as an antagonist at the alpha-1 adrenergic receptor, which is involved in the regulation of blood pressure.
Biochemical And Physiological Effects
MPA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are associated with an improvement in mood and a reduction in anxiety. MPA has also been found to reduce the levels of cortisol, which is a hormone that is associated with stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MPA in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects are well documented. However, one of the limitations of using MPA is that it can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of MPA in scientific research. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of MPA. Another potential area of research is the development of new drugs that target the alpha-1 adrenergic receptor. Additionally, MPA could be used as a tool to study the role of serotonin and norepinephrine in the regulation of mood and anxiety.
Conclusion:
In conclusion, 4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate, or MPA, is a chemical compound that has significant importance in scientific research. It has been widely used in various fields of research, including pharmacology, biochemistry, and physiology. MPA has antidepressant, anxiolytic, and anticonvulsant properties, making it a potential therapeutic agent for the treatment of depression, anxiety disorders, and epilepsy. The future directions for the use of MPA in scientific research include the development of new drugs based on its structure and the study of its role in the regulation of mood and anxiety.
Synthesis Methods
The synthesis of MPA involves the reaction of 4-methyl-3-pyridazineamine with 4-aminobenzonitrile in the presence of morpholine. The reaction is carried out in a solvent such as ethanol, and the resulting product is purified by recrystallization. The dihydrochloride salt of MPA is obtained by treating the free base with hydrochloric acid. The final product is obtained as a hydrate, which is a crystalline solid.
Scientific Research Applications
MPA has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have antidepressant and anxiolytic properties, making it a potential therapeutic agent for the treatment of depression and anxiety disorders. MPA has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
properties
CAS RN |
118269-96-8 |
|---|---|
Product Name |
4-Morpholineethanamine, N-(6-(4-aminophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride, hydrate |
Molecular Formula |
C17H25Cl2N5O |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H23N5O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11,18H2,1H3,(H,19,21);2*1H |
InChI Key |
GPVRKTZILCJOQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)N.Cl.Cl |
Other CAS RN |
118269-96-8 |
synonyms |
6-(4-aminophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



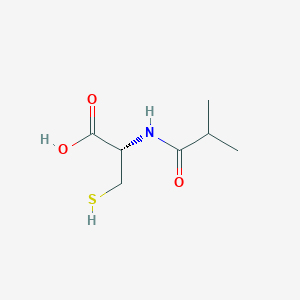
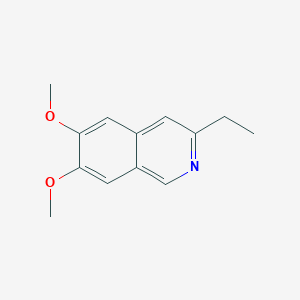
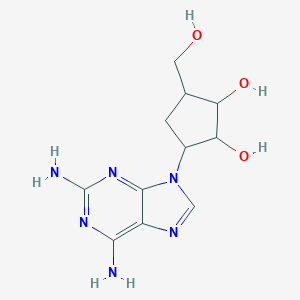

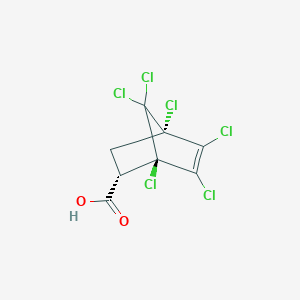
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
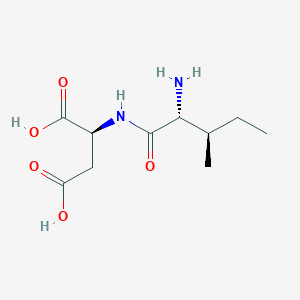
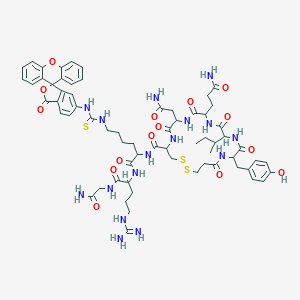
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)
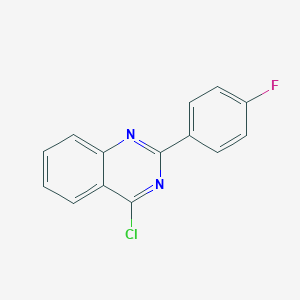
![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
